1-(2,4-Dichlorophenyl)piperazine
Overview
Description
1-(2,4-Dichlorophenyl)piperazine is a chemical compound belonging to the piperazine family. It is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1-(2,4-Dichlorophenyl)piperazine is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity . Piperazine derivatives are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .
Mode of Action
Piperazine derivatives, in general, have been found to exhibit a variety of pharmacological properties, such as anti-inflammatory, anti-allergic, and anti-platelet effects, similar to other h1-receptor antagonists .
Biochemical Pathways
It’s worth noting that piperazine derivatives have been found to show protein kinase inhibition activity , which suggests that they may affect signaling pathways involving protein kinases.
Result of Action
Given that piperazine derivatives have been found to exhibit anti-inflammatory, anti-allergic, and anti-platelet effects , it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 2,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under specific reaction conditions. The reaction typically occurs at elevated temperatures, ranging from 120°C to 220°C . Another method involves the reaction of 2,4-dichloroaniline with diethanolamine and hydrogen bromide at high temperatures, followed by the addition of sodium hydroxide to hydrolyze residual bis(2-bromoethyl)amine .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. The use of protonic solvents and specific reaction temperatures ensures efficient cyclization and minimal waste .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
1-(2,4-Dichlorophenyl)piperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)piperazine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJHCQGGIPTMQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-78-1 | |
Record name | 1-(2,4-dichlorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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